molecular formula C23H35N3O3 B6013853 1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

Cat. No.: B6013853
M. Wt: 401.5 g/mol
InChI Key: AGSVLEMWQQZMJM-UHFFFAOYSA-N
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Description

1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound with a variety of potential applications in scientific research and industry This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, amino, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with a suitable halogenating agent to introduce the phenoxy group.

    Introduction of the methoxy group: The methoxy group can be introduced through methylation of a hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.

    Coupling reactions: The final step involves coupling the various intermediates to form the desired compound. This may involve the use of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol: This compound is unique due to its specific combination of functional groups and structural features.

    Other phenoxy compounds: Compounds with similar phenoxy groups may exhibit comparable reactivity and applications.

    Methoxy-substituted compounds: Compounds with methoxy groups may share similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and amino groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[2-methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O3/c1-17(2)26(5)15-21(27)16-29-23-11-19(7-8-22(23)28-6)13-25(4)14-20-9-10-24-12-18(20)3/h7-12,17,21,27H,13-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSVLEMWQQZMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN(C)CC2=CC(=C(C=C2)OC)OCC(CN(C)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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